4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
CAS No.: 2097899-74-4
Cat. No.: VC6311259
Molecular Formula: C20H19N7O
Molecular Weight: 373.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097899-74-4 |
|---|---|
| Molecular Formula | C20H19N7O |
| Molecular Weight | 373.42 |
| IUPAC Name | 4-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28) |
| Standard InChI Key | NRONEQYJSCTFSY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₀H₁₉N₇O and a molecular weight of 373.42 g/mol. Its IUPAC name reflects the integration of a benzamide core substituted with a pyrrole group at the 4-position and a pyrrolidine ring linked to a triazolo[4,3-b]pyridazine system at the N-1 position.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2097899-74-4 |
| Molecular Formula | C₂₀H₁₉N₇O |
| Molecular Weight | 373.42 g/mol |
| SMILES | C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4 |
| InChI Key | NRONEQYJSCTFSY-UHFFFAOYSA-N |
The SMILES string highlights the compound’s topology: a benzamide group connected to a pyrrolidine ring, which is further substituted with a triazolo-pyridazine heterocycle.
Structural Analogues and Modifications
While the primary compound lacks direct therapeutic data, structural analogs such as 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS: 1903631-07-1) demonstrate the impact of substituents on bioactivity . Replacing the pyrrolidine with a methylene-thiophene group increases molecular weight to 400.5 g/mol, suggesting that side-chain modifications alter physicochemical and pharmacokinetic profiles .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, including:
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Heterocycle Formation: Construction of the triazolo[4,3-b]pyridazine core via cyclization reactions.
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Pyrrolidine Functionalization: Introduction of the pyrrolidine ring through nucleophilic substitution or reductive amination.
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Benzamide Coupling: Amide bond formation between the pyrrolidine amine and 4-(1H-pyrrol-1-yl)benzoic acid.
Microwave-assisted synthesis or solvent-free conditions may enhance yield and reduce reaction times, as seen in similar triazolo-pyridazine derivatives.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Hydrazine, acetic acid, reflux |
| 2 | Alkylation | Propargyl bromide, K₂CO₃, DMF |
| 3 | Amide Coupling | EDC/HOBt, DCM, rt |
Analytical Characterization
Critical characterization techniques include:
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Nuclear Magnetic Resonance (NMR): To confirm proton environments, such as the pyrrolidine CH₂ groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
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High-Resolution Mass Spectrometry (HRMS): For verifying molecular weight (theoretical [M+H]⁺: 374.17; observed: 374.16).
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HPLC Purity Analysis: Typically exceeding 95% purity using C18 reverse-phase columns.
Mechanistic Insights and Biological Activity
Hypothesized Targets
The compound’s triazolo-pyridazine moiety is structurally analogous to kinase inhibitors, suggesting potential interactions with:
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Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
Molecular docking studies of related compounds indicate hydrogen bonding with kinase ATP-binding pockets and hydrophobic interactions with allosteric sites .
Therapeutic Applications and Future Directions
Oncology
Compounds with triazolo-pyridazine scaffolds show promise in enhancing chemotherapy efficacy by inhibiting DNA repair mechanisms . For example, PARP inhibitors like olaparib exploit synthetic lethality in BRCA-mutant cancers, a mechanism potentially applicable here .
Anti-Inflammatory Applications
The pyrrolidine and benzamide groups are common in JAK3 inhibitors, which modulate cytokine signaling in autoimmune diseases. In vitro assays with analogous compounds demonstrate IC₅₀ values <100 nM against JAK3.
Challenges and Optimization
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